2,4,6-Trichloroaniline
Overview
Description
2,4,6-Trichloroaniline is a chemical compound with the molecular formula C6H4Cl3N. It is characterized by the presence of three chlorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an amino group at the 1 position. This compound appears as long needles or fine, light purple fibers and is primarily used as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that trichloroanilines can interact with various biological molecules due to their reactivity .
Mode of Action
It’s known that trichloroanilines can undergo various chemical reactions, potentially leading to interactions with biological targets .
Biochemical Pathways
Trichloroanilines can potentially interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
It’s known that trichloroanilines can be absorbed and distributed in the body, potentially undergoing metabolism and excretion .
Result of Action
It’s known that trichloroanilines can potentially cause toxic effects, such as irritation and toxicity upon inhalation, ingestion, or skin absorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichloroaniline . For example, its solubility in water and other solvents can affect its distribution in the environment and its availability for biological uptake . Furthermore, it can undergo photolysis in the presence of sunlight, potentially affecting its environmental fate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride. The product, this compound, precipitates from the solution as a white solid .
Industrial Production Methods: In industrial settings, the preparation of this compound involves adding chlorobenzene and aniline into a reaction kettle, followed by the introduction of hydrogen chloride gas and chlorine gas. The reaction mixture is then maintained at a specific temperature until the reaction is complete. The product is obtained by filtering and drying the resultant filter cake .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro compounds.
Reduction Reactions: The compound can be reduced to form less chlorinated anilines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of 2,4,6-trichloronitrobenzene.
Reduction: Formation of 2,4-dichloroaniline or 4-chloroaniline.
Scientific Research Applications
2,4,6-Trichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its effects on various biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of pesticides, herbicides, and fungicides
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar structure but with bromine atoms instead of chlorine.
2,4-Dichloroaniline: Lacks one chlorine atom compared to 2,4,6-Trichloroaniline.
4-Chloroaniline: Contains only one chlorine atom at the 4 position.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of various complex organic compounds .
Properties
IUPAC Name |
2,4,6-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATVSFWWYVJTAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Record name | 2,4,6-TRICHLOROANILINE | |
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Related CAS |
33663-50-2 (hydrochloride) | |
Record name | 2,4,6-Trichloroaniline | |
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DSSTOX Substance ID |
DTXSID6021379 | |
Record name | 2,4,6-Trichloroaniline | |
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Molecular Weight |
196.5 g/mol | |
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Physical Description |
Long needles or fine, light purple fibers. (NTP, 1992), Solid; [HSDB] Off-white or tan fibers; [MSDSonline] | |
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Record name | 2,4,6-Trichloroaniline | |
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Boiling Point |
504 °F at 760 mmHg (NTP, 1992), 262 °C @ 746 mm Hg | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in ethanol, ether, and chloroform, Insoluble in phosphoric acid, 40 mg/l in water @ 25 °C | |
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Vapor Pressure |
1 mmHg at 273.2 °F ; 5 mmHg at 316.0 °F (NTP, 1992), 0.00000015 [mmHg], 1.47X10-7 mm Hg @ 25 °C | |
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Record name | 2,4,6-Trichloroaniline | |
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Color/Form |
CRYSTALS FROM ALCOHOL, NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
634-93-5 | |
Record name | 2,4,6-TRICHLOROANILINE | |
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Record name | Benzenamine, 2,4,6-trichloro- | |
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Record name | 2,4,6-TRICHLOROANILINE | |
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Melting Point |
163 to 167 °F (NTP, 1992), 78.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-Trichloroaniline?
A1: this compound has a molecular formula of C6H4Cl3N and a molecular weight of 196.46 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about the compound's structure and properties. [, , , , , , , , , ]
Q3: What are the common methods for synthesizing this compound?
A3: this compound is primarily synthesized by the chlorination of aniline or aniline hydrochloride. [, , , , , ] One study investigated a three-step synthesis starting with N-acetyl-2,4,6-trichloroaniline, utilizing palladium-catalyzed coupling reactions. []
Q4: Can this compound be synthesized from other starting materials?
A4: Yes, Eastman Chemical Company has explored the conversion of this compound, a byproduct of their photographic chemical synthesis, into 1,3,5-trichloro-2-nitrosobenzene as a potential starting material for other reactions. []
Q5: What are the challenges associated with the traditional synthesis of this compound?
A5: Traditional methods often suffer from low yields, typically less than 60%, and produce impure products requiring additional purification steps. [] Research has shown that even with optimized reaction conditions, the maximum yield of this compound from aniline salt chlorination is approximately 90%, limited by competing reactions. []
Q6: Are there alternative synthesis routes for this compound that offer advantages?
A6: Researchers have developed a novel method using dichloroethane, hydrochloric acid, and hydrogen peroxide with o-chloroaniline as the starting material. This approach claims to reduce the reactivity of the amino group, leading to a purer product. []
Q7: What are the primary applications of this compound?
A7: Historically, this compound served as a key intermediate in the production of various benzene derivatives and other organic compounds, including insecticides, fungicides, and dyes. [] It also acts as a precursor to 1,3,5-trichlorobenzene, an important compound in pesticide development. []
Q8: Has this compound been investigated for other applications?
A8: Yes, studies have explored its use as a template molecule for the development of molecularly imprinted polymers (MIPs) designed to recognize and bind specific polychlorinated biphenyls (PCBs). [] Additionally, researchers have investigated its potential as a plant growth regulator and herbicide. [, , , , ]
Q9: Can this compound be used as a starting material in organic synthesis?
A9: Yes, studies have demonstrated its use in synthesizing N-nitro-2,4,6-Trichloroaniline, a potential pesticide intermediate. [] Furthermore, it has been used in the preparation of 2,4,6-trichlorophenyl hydrazine via diazotization, reduction, and neutralization. []
Q10: What is the environmental fate of this compound?
A10: Research suggests that this compound is susceptible to degradation by sunlight and evaporation from water. [] Although not a significant contaminant in the estuarine sediments of the Edgewood Arsenal area of the Aberdeen Proving Ground, Maryland, studies have detected its presence, along with 2,4,6-trichlorophenylisocyanate, attributed to the pyrolysis of N,N'-bis(2,4,6-trichlorophenyl) urea during analytical procedures. [, ]
Q11: Can microorganisms degrade this compound?
A11: Yes, studies have shown that microorganisms in water samples from a tributary to the Gunpowder River in Maryland can degrade this compound after an acclimation period. [] Furthermore, creek water sediments, but not aniline, were found to shorten the lag time for degradation. []
Q12: How does this compound interact with soil?
A12: Studies on the fate of this compound in soil revealed that lower chlorinated anilines, including this compound, exhibited higher levels of bound residues compared to higher chlorinated anilines after incubation in soil. [] This binding primarily occurred to humic acids, indicating a potential for long-term persistence in the environment. []
Q13: Is this compound considered an environmental hazard?
A13: While this compound itself might not be a primary environmental hazard in certain contexts, there are concerns regarding its potential transformation into more hazardous substances like this compound (TCA). [] Research suggests that N,N-Bis-(2,4,6-Trichlorophenyl)-Urea (CC-2), a compound structurally related to this compound, might degrade into TCA, raising concerns about its environmental impact. []
Q14: Has this compound been found in any natural sources?
A15: Interestingly, this compound, previously considered a purely synthetic compound, has been identified as a naturally occurring product in a marine biofilm-forming microalga. [] This discovery expands our understanding of natural halogenated compounds and their potential ecological roles.
Q15: What analytical methods are used to detect and quantify this compound?
A15: Several analytical techniques are employed for the detection and quantification of this compound, including:
Q16: Have there been any investigations into the impurities present in synthesized this compound?
A17: Yes, studies have employed computer-aided mass spectrometry to identify impurities within synthesized this compound. [] This highlights the importance of analytical techniques in ensuring the quality and purity of synthesized compounds.
Q17: Have there been any computational studies on this compound?
A18: Yes, Density Functional Theory (DFT) calculations have been employed to study the adsorption behavior of this compound on various nanomaterials, including graphene, fullerene, and fullerene-like nanocages. [] These simulations provide insights into the interactions of this compound with these materials and their potential for sensing applications.
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